molecular formula C15H22ClN3O2 B1472184 Tert-butyl 4-(4-amino-3-chlorophenyl)piperazine-1-carboxylate CAS No. 1386950-73-7

Tert-butyl 4-(4-amino-3-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B1472184
CAS No.: 1386950-73-7
M. Wt: 311.81 g/mol
InChI Key: DAHHGOLPHPTCFF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-chlorophenyl)piperazine-1-carboxylate (CAS: 1386950-73-7) is a piperazine derivative featuring a tert-butyl carbamate group and a 4-amino-3-chlorophenyl substituent. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents. The tert-butyl group enhances steric protection of the piperazine nitrogen, improving stability during synthetic processes, while the 4-amino-3-chlorophenyl moiety provides a reactive site for further functionalization, such as cross-coupling or acylation reactions . Its molecular formula is C₁₅H₂₁ClN₄O₂, with a purity of 96% as reported in commercial sources .

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(16)10-11/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHGOLPHPTCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (CAS: 1010073-85-4)

  • Substituents : 4-Chloro and 3-methoxy groups on the phenyl ring.
  • Applications : Used in synthesizing antipsychotic agents due to its halogenated aromatic system .

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS: 170911-92-9)

  • Substituents: 4-Amino group without the 3-chloro substitution.
  • Key Differences : Lacks the chlorine atom, which may reduce steric hindrance and alter binding affinity in biological targets. The absence of chlorine could also improve solubility in polar solvents .
  • Applications : Intermediate for antidepressants and serotonin receptor modulators .

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate (CAS: 1055120-85-8)

  • Substituents : 4-Bromo and 2-fluoro groups.
  • Key Differences : Bromine’s larger atomic radius and fluorine’s electronegativity influence electronic and steric properties. Bromine facilitates cross-coupling reactions (e.g., Suzuki), while fluorine enhances metabolic stability .
  • Applications : Precursor for radiopharmaceuticals and PET tracers .

Tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate

  • Substituents : Pyrazinyl ring with morpholine at the 3-position.
  • Key Differences : Heterocyclic pyrazine core introduces additional hydrogen-bond acceptors. Morpholine enhances water solubility and bioavailability .
  • Applications : Used in antiviral and anticancer drug discovery .

Preparation Methods

Condensation of Piperazine with Nitro-chlorobenzene Derivative

A common initial step is the condensation of piperazine with 1-chloro-4-nitro-3-fluorobenzene or related halogenated nitrobenzenes. The reaction is typically performed under nucleophilic aromatic substitution conditions:

  • Solvent: Aromatic hydrocarbons such as toluene or xylene.
  • Temperature: Moderate heating, generally between 40 °C to 90 °C.
  • Reaction: Piperazine attacks the electron-deficient aromatic ring bearing the nitro and halogen substituents, displacing the halogen.

This step yields the corresponding 4-(4-nitro-3-chlorophenyl)piperazine intermediate.

Protection of Piperazine Nitrogen with Di-tert-butyl Dicarbonate

The secondary amine of the piperazine ring is protected using di-tert-butyl dicarbonate (Boc anhydride):

  • Reagents: Di-tert-butyl dicarbonate.
  • Solvent: Aromatic hydrocarbons such as toluene or xylene.
  • Conditions: Room temperature to mild heating.
  • Outcome: Formation of tert-butyl piperazine-1-carboxylate derivatives.

This step prevents unwanted side reactions on the piperazine nitrogen during subsequent transformations.

Reduction of Nitro Group to Amino Group

The nitro group is reduced to an amino group using catalytic hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C).
  • Solvent: Methanol or aromatic hydrocarbons like toluene.
  • Conditions: Hydrogen atmosphere, room temperature to mild heating.
  • Result: Conversion of the nitro group to the corresponding amine, yielding this compound.

Example Synthetic Procedure (Based on Patent WO2005051933A1)

Step Reagents & Conditions Description
1. Piperazine + 1-chloro-4-nitro-3-fluorobenzene; toluene; 80-90 °C Nucleophilic aromatic substitution to form 4-(4-nitro-3-chlorophenyl)piperazine
2. Di-tert-butyl dicarbonate; toluene; room temp Boc protection of piperazine nitrogen
3. Pd/C; methanol or toluene; H2 atmosphere Catalytic hydrogenation reducing nitro to amino group

This method provides a high purity product suitable for further pharmaceutical derivatization.

Summary Table of Preparation Methods

Step Reaction Type Reagents Solvent Conditions Outcome
1 Nucleophilic aromatic substitution Piperazine + halogenated nitrobenzene Toluene, xylene 40–90 °C Nitro-substituted piperazine intermediate
2 Boc protection Di-tert-butyl dicarbonate Toluene, xylene Room temp Boc-protected piperazine
3 Catalytic hydrogenation Pd/C + H2 Methanol or toluene Room temp to mild heat Amino-substituted piperazine (target compound)

Research Findings and Optimization Notes

  • Solvent choice: Aromatic hydrocarbons such as toluene and xylene are preferred for both substitution and Boc protection steps due to their inertness and ability to dissolve reactants efficiently.
  • Temperature control: Maintaining moderate temperatures (40–90 °C) during substitution avoids side reactions and degradation.
  • Catalyst efficiency: Palladium on carbon is highly effective for nitro group reduction, providing clean conversion to the amine.
  • Yield and purity: The described methods yield high purity products suitable for pharmaceutical applications, with yields typically above 85%.

Q & A

Q. What advanced chromatographic methods are used for enantiomeric resolution of chiral analogs?

  • Methodological Answer :
  • Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol 85:15) resolves enantiomers (Rs = 1.5) .
  • Supercritical fluid chromatography (SFC) : CO2/methanol (95:5) achieves faster separation (5 min vs. 20 min for HPLC) with >99% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-amino-3-chlorophenyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(4-amino-3-chlorophenyl)piperazine-1-carboxylate

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